N-cyclobutyl-4-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
N-cyclobutyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-4-9(5-7-10)15-8-2-1-3-8/h4-8,15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFVKDSQLTFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Cyclobutyl Halides
The most straightforward method involves reacting 4-(trifluoromethoxy)aniline with cyclobutyl bromide or iodide in the presence of a base. Typical conditions include:
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base: Potassium carbonate or sodium hydride
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Temperature: 60–100°C for 12–24 hours
Yields range from 65% to 75%, with side products arising from over-alkylation or cyclobutyl ring opening due to steric strain.
Reductive Amination
An alternative approach utilizes reductive amination of 4-(trifluoromethoxy)aniline with cyclobutanone. The reaction employs sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, achieving moderate yields (55–60%). While this method avoids harsh alkylation conditions, the electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the amine, necessitating extended reaction times (48–72 hours).
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the dominant synthesis routes:
Challenges and Optimization Strategies
Steric and Electronic Effects
The cyclobutyl group introduces significant steric hindrance, complicating N-alkylation. Strategies to mitigate this include:
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Slow addition of alkylating agents to minimize dimerization.
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Use of polar aprotic solvents (e.g., DMF) to stabilize transition states.
The trifluoromethoxy group’s electron-withdrawing nature deactivates the aromatic ring, necessitating elevated temperatures in nitration and ammoniation steps.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding cyclobutylamine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: NaOMe, KOtBu, DMF or DMSO as solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-cyclobutyl-4-(trifluoromethoxy)aniline has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting specific diseases:
- Cancer Treatment : The compound has shown promise in inhibiting certain cancer cell lines due to its ability to interact with proteins involved in tumor growth.
- Antimicrobial Activity : Research indicates that it may possess antibacterial properties, making it a potential candidate for treating infections.
Agrochemical Development
The compound is also being explored for use in agrochemicals:
- Pesticides and Herbicides : Its chemical properties allow for the development of effective agricultural chemicals that can target pests while minimizing environmental impact.
Material Science
In material science, this compound is being studied for its potential applications in creating advanced materials:
- Surface Coatings : The compound's unique chemical structure may enhance the durability and effectiveness of coatings used in various industrial applications.
Case Study 1: Cancer Inhibition
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects on specific cancer cell lines. The mechanism involved modulation of signaling pathways crucial for cell proliferation.
Case Study 2: Agricultural Application
In agricultural research, this compound was tested as a potential insecticide. Results indicated that it effectively reduced pest populations while showing low toxicity to beneficial organisms.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The trifluoromethoxy group (–OCF₃) distinguishes N-cyclobutyl-4-(trifluoromethoxy)aniline from analogs with other substituents. For example:
- 4-(Trifluoromethoxy)aniline (parent compound): Exhibits acute oral and dermal toxicity in rats (LD₅₀ = 63 mg/kg and 25–50 mg/kg, respectively) . Its high electronegativity enhances resistance to oxidative degradation compared to methoxy (–OCH₃) or hydroxyl (–OH) groups .
- 4-Bromo-2-(trifluoromethoxy)aniline : Bromine introduces steric hindrance and alters regioselectivity in electrophilic substitution reactions, directing incoming groups to the ortho or meta positions .
Electronic Effects
The para-directing nature of –OCF₃ is stronger than that of amides or methoxy groups.
Fungicidal Activity
Antioxidant and Anticancer Activity
Copper(II) complexes derived from trifluoromethoxy aniline Schiff bases exhibit moderate antioxidant and anticancer activities, attributed to the –OCF₃ group’s electron-withdrawing effects, which stabilize radical intermediates .
Biological Activity
N-cyclobutyl-4-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a trifluoromethoxy substituent. These characteristics may influence its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 221.19 g/mol
- Structural Features :
- Cyclobutyl group provides steric hindrance.
- Trifluoromethoxy group enhances lipophilicity and may improve binding to hydrophobic regions in proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects such as inhibition or activation of enzymatic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, modifications to the aromatic ring have been correlated with varying degrees of inhibition against heat shock proteins, which are critical in cancer biology .
Case Studies
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Antimicrobial Efficacy :
A study evaluated a series of trifluoromethoxy anilines against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus with an IC value of approximately 2.5 μM, suggesting it may serve as a lead compound for further development in antimicrobial therapies . -
Cancer Research :
In a recent investigation into dual inhibitors targeting MDH1/2 enzymes for lung cancer treatment, compounds structurally similar to this compound showed promising results with IC values ranging from 1.5 to 3.0 μM, indicating potential applications in oncology .
Q & A
Q. What are the primary synthetic strategies for preparing N-cyclobutyl-4-(trifluoromethoxy)aniline?
The synthesis of this compound likely involves two key steps: (1) introducing the trifluoromethoxy group to aniline derivatives via aromatic nucleophilic substitution (e.g., using trifluoromethylating agents) and (2) attaching the cyclobutyl group through reductive alkylation or transition-metal-catalyzed cross-coupling reactions. For example, trifluoromethoxy groups can be introduced via copper-mediated coupling, while cyclobutyl groups may be added using Buchwald-Hartwig amination or alkylation with cyclobutyl halides .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound may be limited, general precautions for aromatic amines apply: use fume hoods, wear nitrile gloves, and avoid skin contact. The trifluoromethoxy group may increase lipophilicity, potentially enhancing absorption risks. Waste should be neutralized with dilute acid (e.g., HCl) before disposal .
Q. How is the trifluoromethoxy group characterized spectroscopically?
Key analytical methods include:
- ¹⁹F NMR : A singlet near δ -58 ppm for the -OCF₃ group.
- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹.
- HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]⁺) for purity assessment .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
The -OCF₃ group is a strong para-director due to its electron-withdrawing nature, which deactivates the aromatic ring. In this compound, this directs electrophiles to the para position relative to the amino group. However, steric hindrance from the cyclobutyl substituent may alter reactivity, favoring meta substitution in some cases. Computational modeling (DFT) is recommended to predict regioselectivity .
Q. What challenges arise in protecting the amino group during functionalization?
The amino group in this compound requires protection (e.g., Boc or silyl groups) to prevent undesired side reactions. For example, Boc protection (tert-butoxycarbonyl) allows safe metalation or carboxylation at adjacent positions. Silyl protection (e.g., trimethylsilyl) offers reversibility under mild conditions but may complicate purification .
Q. How can conflicting yields in cross-coupling reactions be resolved?
Discrepancies in reaction yields often stem from competing pathways (e.g., homocoupling vs. heterocoupling). Optimize conditions by:
- Screening palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).
- Adjusting ligands (XPhos for bulky substrates).
- Controlling temperature (80–110°C for aryl halide activation) .
Methodological Considerations
Q. What strategies enhance the compound’s solubility for biological assays?
Q. How does steric hindrance from the cyclobutyl group affect reaction kinetics?
The cyclobutyl group’s rigidity and steric bulk may slow nucleophilic attacks or cross-coupling reactions. Kinetic studies (e.g., Eyring plots) can quantify activation barriers. Steric maps (e.g., %VBur) predict spatial constraints for substrate binding .
Key Insights
- The trifluoromethoxy group’s electron-withdrawing nature dominates reactivity, but steric effects from the cyclobutyl group require tailored synthetic approaches.
- Biological applications (e.g., antimicrobial or anticancer activity) remain underexplored but are plausible given structural analogs with reported bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
